N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-((2-(4-Chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin core, a thioether-linked indole moiety, and a 4-chlorophenyl substituent. The coumarin scaffold (2-oxo-2H-chromene) is recognized for its photophysical properties and pharmacological relevance, including antimicrobial and anticancer activities . The 4-chlorophenyl substituent may modulate electronic effects and binding affinity through hydrophobic interactions.
Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O3S/c27-18-11-9-16(10-12-18)23-24(19-6-2-3-7-21(19)29-23)33-14-13-28-25(30)20-15-17-5-1-4-8-22(17)32-26(20)31/h1-12,15,29H,13-14H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMLEKNIBUTZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives, characterized by its unique structure which includes an indole moiety, a thioether linkage, and a chromene core. This compound has garnered attention for its potential biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉ClN₂O₃S. The presence of various functional groups contributes to its reactivity and biological activity:
| Functional Group | Description |
|---|---|
| Indole | Known for diverse biological activities |
| Thioether | May participate in oxidation reactions |
| Chromene | Potential for interaction with biological targets |
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring can modulate the activity of various enzymes and receptors, while the thioether linkage and carboxamide group enhance binding affinity. The exact molecular targets may vary based on the biological context.
Anticancer Activity
Preliminary studies indicate that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing indole and acrylamide structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
A study highlighted the structure-activity relationship (SAR) indicating that the presence of electron-withdrawing groups like chlorine enhances cytotoxic activity against cancer cells . The following table summarizes findings from relevant studies:
| Compound | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-carboxamide | 5.6 | MCF-7 (Breast Cancer) | Inhibition of proliferation |
| Similar Indole Derivative | 8.9 | HeLa (Cervical Cancer) | Induction of apoptosis |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Indole derivatives are known to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The mechanism involves modulation of signaling pathways associated with inflammation, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound exhibit antimicrobial properties against various pathogens. For example, studies have shown that certain indole-based compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of indole derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly increased anticancer activity against multiple cell lines. The mechanism was attributed to enhanced interaction with Bcl-2 proteins, crucial for regulating apoptosis .
- Case Study on Anti-inflammatory Properties : In a model of acute inflammation, an indole derivative showed a marked reduction in edema formation and pro-inflammatory cytokine levels, highlighting its potential as an anti-inflammatory agent.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide may exhibit significant anticancer effects. For instance:
- Indole derivatives are known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chlorophenyl group could enhance these effects through specific interactions with biological targets .
A study highlighted that indole-linked compounds demonstrated promising anticancer potential against several cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 4.83 to 12.07 µM .
Anti-inflammatory and Antimicrobial Activities
The compound's potential extends beyond anticancer properties:
- Anti-inflammatory : Similar compounds have been reported to exhibit anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines.
- Antimicrobial : Indole derivatives have shown activity against various microbial strains, suggesting that this compound may also possess similar properties.
Synthetic Routes
The synthesis of this compound typically involves a multi-step organic reaction process. Key steps include:
- Formation of the Indole Core : Using Fischer indole synthesis.
- Introduction of the Chlorophenyl Group : Via electrophilic aromatic substitution.
- Formation of the Thioether Linkage : By reacting the indole derivative with a thiol compound under basic conditions.
- Final Acetylation : To complete the synthesis process.
Case Studies
Several studies have explored the efficacy of similar compounds in various therapeutic contexts:
- Anticancer Evaluation :
- Pharmacological Profiles :
Comparison with Similar Compounds
The compound’s structural complexity invites comparisons with analogs featuring coumarin, indole, or thioether motifs. Below, key analogs are analyzed for structural, synthetic, and functional distinctions.
Coumarin Carboxamide Derivatives
Key Differences :
- The target compound’s indole-thioether substituent contrasts with the methoxyphenethyl (electron-donating) and sulfamoylphenyl (hydrogen-bonding) groups in analogs. This structural variation likely alters pharmacokinetic properties, such as membrane permeability and target engagement .
Indole-Thioether Derivatives
Key Differences :
- The target compound’s coumarin core distinguishes it from thiazole or azepane-containing analogs. Coumarins are associated with fluorescence and enzyme inhibition, whereas thiazoles often exhibit antimicrobial properties .
4-Chlorophenyl-Containing Analogues
Key Differences :
- The target compound’s coumarin-carboxamide backbone is absent in these analogs, which instead feature propanamide or thiazolidinone cores. The 4-chlorophenyl group’s role in these compounds may relate to modulating steric effects or binding to chlorophenol-sensitive targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
